molecular formula C17H18N4O4 B5707315 1-(4-methoxy-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine

1-(4-methoxy-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5707315
M. Wt: 342.35 g/mol
InChI Key: RNHPGNCUODKFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves complex organic reactions, aiming to achieve high purity and specific configurations. For instance, the preparation of optically active piperazine derivatives from specific precursors illustrates the meticulous process involved in synthesizing compounds with precise optical properties, showcasing the diversity and complexity in the synthesis pathways of piperazine-based compounds (Ashimori et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives reveals their intricate supramolecular assembly and hydrogen-bonded structures. Studies on compounds such as 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have shown varied dimensional hydrogen-bonded assemblies based on the molecular configurations, emphasizing the role of molecular structure in determining the compound's physical and chemical properties (Chinthal et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of piperazine derivatives are influenced by their structural components, such as the presence of nitro, methoxy, and benzoyl groups. These structural variations can significantly affect the compounds' reactivity, interaction with other molecules, and overall chemical behavior. The specific interactions and reactivity patterns of these compounds underscore the importance of understanding their chemical properties for potential applications in various fields.

Physical Properties Analysis

The physical properties of piperazine derivatives, including their crystalline structure and hydrogen bonding, play a crucial role in their characterization and application. For example, the crystallographic studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives highlight the significance of physical analysis in understanding compound stability and interaction potential (Kumara et al., 2017).

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-25-15-6-5-13(12-14(15)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHPGNCUODKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328479
Record name (4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

CAS RN

690985-58-1
Record name (4-methoxy-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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